molecular formula C5H11ClFN B1459076 3-Fluorocyclopentan-1-amine hydrochloride CAS No. 1780621-94-4

3-Fluorocyclopentan-1-amine hydrochloride

Cat. No.: B1459076
CAS No.: 1780621-94-4
M. Wt: 139.6 g/mol
InChI Key: MVFFVXDWLQQNEH-UHFFFAOYSA-N
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Description

“3-Fluorocyclopentan-1-amine hydrochloride” is a chemical compound with the molecular formula C5H11ClFN . It has a molecular weight of 139.6 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H10FN.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,7H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Anti-Influenza Virus Activity Tricyclic compounds incorporating unique amine moieties, including structures related to 3-Fluorocyclopentan-1-amine, have been synthesized and evaluated for their anti-influenza virus activities. One such compound demonstrated potent activity against the influenza A virus, showcasing the potential of these structures in antiviral drug development (Oka et al., 2001).

Intramolecular Cyclization for Furan Synthesis A method to access 3-amino-5-fluoroalkylfurans via cyclization of fluorovinamides has been developed, demonstrating the versatility of fluorine-containing compounds in organic synthesis. This process is notable for its simplicity and high yield, illustrating the utility of fluorinated amines in synthesizing complex organic structures (Plaçais et al., 2021).

Enzymatic Deracemization of Fluorocyclopentanols Research has shown the successful deracemization of cis- and trans-2-fluorocyclopentan-1-ols, leading to high enantioselectivities. These optically pure fluorocyclopentanols were further converted into fluorocyclopentanamines, indicating the potential for synthesizing enantiopure amines for pharmaceutical applications (Kolodiazhnyi et al., 2021).

Metal Complex Synthesis The synthesis and characterization of metal complexes with amantadine, a compound structurally similar to 3-Fluorocyclopentan-1-amine, have been explored. These studies provide insights into the interaction between amine-based ligands and metals, contributing to the development of new materials and catalysts (Sultana et al., 2014).

Radical Fluorination in Synthetic Chemistry The expedient synthesis of complex fluorinated structures, such as 3-fluorobicyclo[1.1.1]pentan-1-amine, demonstrates the importance of radical fluorination techniques in accessing novel chemical spaces for drug discovery and material science (Goh & Adsool, 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

3-fluorocyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFFVXDWLQQNEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780621-94-4
Record name 3-fluorocyclopentan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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